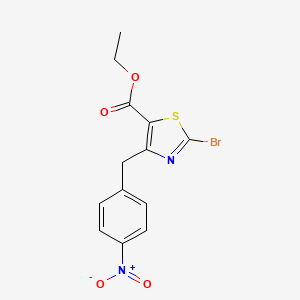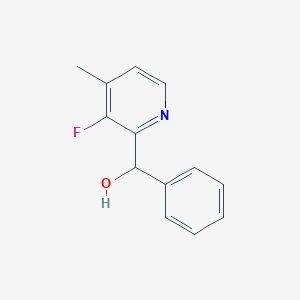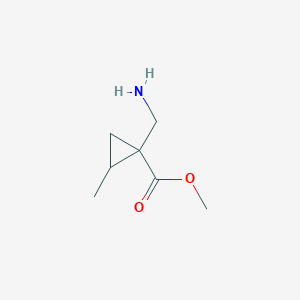
5-Amino-6-chloro-1,3-dimethylpyrimidine-2,4(1h,3h)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-AMINO-6-CHLORO-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a heterocyclic compound belonging to the pyrimidine family This compound is characterized by the presence of an amino group at the 5th position, a chlorine atom at the 6th position, and two methyl groups at the 1st and 3rd positions of the tetrahydropyrimidine ring The compound also contains two keto groups at the 2nd and 4th positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-6-CHLORO-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,3-dimethylurea with 2-chloroacetyl chloride in the presence of a base such as sodium hydroxide can yield the desired compound. The reaction typically requires refluxing in an organic solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
5-AMINO-6-CHLORO-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dihydropyrimidine derivatives.
Condensation Reactions: The amino group can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Derivatives with various functional groups replacing the chlorine atom.
Oxidation Products: N-oxides with enhanced biological activity.
Reduction Products: Dihydropyrimidine derivatives with potential pharmacological properties.
Applications De Recherche Scientifique
5-AMINO-6-CHLORO-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of antiviral, anticancer, and antimicrobial agents.
Organic Synthesis: The compound is used as a building block for the synthesis of complex heterocyclic structures.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the development of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 5-AMINO-6-CHLORO-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the chlorine atom can participate in halogen bonding. These interactions can inhibit enzyme activity or modulate receptor functions, leading to various biological effects. The compound’s structure allows it to fit into binding pockets of target proteins, thereby exerting its pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-AMINO-6-CHLORO-1,3-DIMETHYLURACIL: Similar structure but lacks the tetrahydropyrimidine ring.
6-CHLORO-1,3-DIMETHYL-5-NITROURACIL: Contains a nitro group instead of an amino group.
5-AMINO-1,3-DIMETHYL-6-METHYLTHIOURACIL: Has a methylthio group instead of a chlorine atom.
Uniqueness
5-AMINO-6-CHLORO-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is unique due to its specific substitution pattern and the presence of both amino and chlorine groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
1128-14-9 |
|---|---|
Formule moléculaire |
C6H8ClN3O2 |
Poids moléculaire |
189.60 g/mol |
Nom IUPAC |
5-amino-6-chloro-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C6H8ClN3O2/c1-9-4(7)3(8)5(11)10(2)6(9)12/h8H2,1-2H3 |
Clé InChI |
MIRRVPSJMQEWTE-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(C(=O)N(C1=O)C)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13080935.png)

![2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13080950.png)

![methyl (4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13080967.png)





![3-[(2-Methylbutan-2-yl)oxy]pyridin-4-amine](/img/structure/B13081004.png)
